Azidofluorodinitromethane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
17003-82-6 |
|---|---|
Molecular Formula |
CFN5O4 |
Molecular Weight |
165.04 g/mol |
IUPAC Name |
azido-fluoro-dinitromethane |
InChI |
InChI=1S/CFN5O4/c2-1(4-5-3,6(8)9)7(10)11 |
InChI Key |
XHHANGYGHPUJOG-UHFFFAOYSA-N |
SMILES |
C(N=[N+]=[N-])([N+](=O)[O-])([N+](=O)[O-])F |
Canonical SMILES |
C(N=[N+]=[N-])([N+](=O)[O-])([N+](=O)[O-])F |
Synonyms |
Azidofluorodinitromethane |
Origin of Product |
United States |
Advanced Spectroscopic and Analytical Characterization of Azidofluorodinitromethane
Principles and Methodologies for Spectroscopic Analysis of Azidofluorodinitromethane
The characterization of a novel compound like this compound would rely on a combination of spectroscopic techniques to elucidate its molecular structure, bonding, and conformation.
Vibrational Spectroscopy (Infrared and Raman) is employed to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. mdpi.commdpi.com Infrared (IR) spectroscopy measures the absorption of infrared radiation that excites molecular vibrations, while Raman spectroscopy measures the inelastic scattering of monochromatic light. mdpi.commdpi.com These techniques are complementary and together provide a comprehensive vibrational fingerprint of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms. rsc.org It relies on the magnetic properties of atomic nuclei (such as ¹H, ¹³C, and ¹⁹F) within a magnetic field. rsc.org The chemical shift of a nucleus provides information about its local electronic environment, while spin-spin coupling reveals connectivity between neighboring atoms. rsc.org
Conformational Analysis is the study of the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds. cas.org Spectroscopic methods, particularly NMR, in conjunction with computational chemistry, are the primary tools for determining the most stable conformations and the energy barriers between them.
Vibrational Spectroscopic Investigations (Infrared and Raman)
While no specific spectra for this compound are available, the expected characteristic frequencies for its functional groups can be predicted based on established data for similar compounds.
Assignment of Characteristic Functional Group Frequencies
The vibrational spectrum of this compound would be dominated by contributions from the dinitromethyl and azide (B81097) groups.
Nitro (–NO₂) Group Vibrations: The dinitromethyl group, –C(NO₂)₂, would exhibit strong and characteristic vibrational modes. The asymmetric stretching vibrations of the N–O bonds are typically observed in the 1550-1475 cm⁻¹ region, while the symmetric stretches appear between 1360-1290 cm⁻¹. researchgate.net The presence of two nitro groups on the same carbon, influenced by an adjacent fluorine atom, would likely affect the exact positions and splitting of these bands.
Azide (–N₃) Group Vibrations: The azide group has a strong and characteristic asymmetric stretching vibration (νₐₛ) that typically appears in the range of 2160–2120 cm⁻¹. researchgate.netresearchgate.net The symmetric stretch (νₛ) is usually found between 1345–1180 cm⁻¹. researchgate.netresearchgate.net These bands are often very intense in the IR spectrum.
Carbon-Fluorine (C–F) Stretching: The C–F stretching vibration is typically found in the 1400–1000 cm⁻¹ region of the infrared spectrum. Its exact position can be influenced by the other substituents on the carbon atom.
A hypothetical data table for the expected vibrational frequencies is presented below.
| Functional Group | Vibrational Mode | **Expected Frequency Range (cm⁻¹) ** |
| Azide (–N₃) | Asymmetric Stretch | 2160–2120 |
| Symmetric Stretch | 1345–1180 | |
| Nitro (–NO₂) | Asymmetric Stretch | 1550–1475 |
| Symmetric Stretch | 1360–1290 | |
| Carbon-Fluorine (C–F) | Stretch | 1400–1000 |
This table is based on typical frequency ranges for these functional groups and does not represent experimental data for this compound.
Conformational Analysis and Isomer Differentiation
Vibrational spectroscopy could potentially be used to study the conformational isomers of this compound. Different spatial arrangements of the azide and dinitromethyl groups relative to the C-F bond would likely result in subtle shifts in the vibrational frequencies. By comparing experimental spectra with theoretical calculations for different conformers, it might be possible to identify the most stable isomer in a given state (gas, liquid, or solid).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy would be essential for the definitive structural confirmation of this compound.
Proton (¹H) and Carbon (¹³C) NMR Studies
¹H NMR: Since this compound is expected to have the structure F–C(NO₂)₂–N₃, it contains no hydrogen atoms. Therefore, a ¹H NMR spectrum would not show any signals for the compound itself but would be useful for identifying any proton-containing impurities.
¹³C NMR: A ¹³C NMR spectrum would be expected to show a single resonance for the carbon atom. The chemical shift of this carbon would be significantly influenced by the attached electronegative groups (one fluorine and two nitro groups). It would likely appear in a downfield region of the spectrum. Furthermore, the signal would be split into a doublet due to coupling with the adjacent fluorine atom (¹JC-F).
Fluorine (¹⁹F) NMR Applications
¹⁹F NMR is a highly sensitive technique for the analysis of fluorine-containing compounds. rsc.orgenergetic-materials.org.cn
A ¹⁹F NMR spectrum of this compound would show a single resonance.
The chemical shift of the fluorine nucleus would be highly characteristic and sensitive to its electronic environment, influenced by the dinitromethyl and azide groups. energetic-materials.org.cn For comparison, the ¹⁹F NMR chemical shift for a similar compound, 6-(fluorodinitromethyl)-3-nitro-1,2,3,4-tetrahydro-1,3,5-triazine, has been reported at -101.87 ppm. rsc.org
This technique would be crucial for confirming the presence of the C-F bond and for purity assessment.
A hypothetical data table for the expected NMR signals is presented below.
| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling |
| ¹³C | Downfield | Doublet | ¹JC-F |
| ¹⁹F | Characteristic (e.g., ~ -100) | Singlet | N/A |
This table is speculative and based on general principles and data from related compounds, not on experimental data for this compound.
Multidimensional NMR Techniques
No published multidimensional Nuclear Magnetic Resonance (NMR) data for this compound is currently available. Multidimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful methods for elucidating the precise structural connectivity of a molecule. For this compound (CF(N₃)(NO₂)₂), these techniques would be invaluable. An HSQC experiment would directly correlate the fluorine atom with its attached carbon, while HMBC could reveal longer-range couplings between the fluorine and the nitrogen atoms of the nitro groups, or between the carbon and the nitrogen atoms of the azido (B1232118) and nitro groups, thus confirming the compound's atomic arrangement.
Mass Spectrometry (MS) for Molecular and Fragmentation Analysis
Specific mass spectrometry analyses for this compound are not reported in the available literature. Mass spectrometry is a critical tool for determining the molecular weight of a compound and studying its decomposition pathways.
High-Resolution Mass Spectrometry Techniques
High-Resolution Mass Spectrometry (HRMS) data for this compound has not been found in public databases. HRMS techniques, such as Time-of-Flight (TOF) or Orbitrap mass spectrometry, provide highly accurate mass measurements, typically to within a few parts per million (ppm). thermofisher.comlongdom.org This precision would allow for the unambiguous determination of the elemental formula of this compound (CN₃FO₄) by distinguishing its exact mass from other potential compounds with the same nominal mass.
Fragmentation Pathways and Structural Insights
Detailed studies on the fragmentation pathways of this compound under mass spectrometric conditions are not available. In a typical mass spectrometry experiment, molecules are ionized and subsequently break apart into smaller, charged fragments. libretexts.org Analyzing the mass-to-charge ratio of these fragments provides a molecular fingerprint that can be used to deduce the original structure. scienceready.com.au For this compound, common fragmentation pathways would likely involve the loss of neutral species such as nitrogen gas (N₂) from the azido group, or the loss of nitro groups (NO₂). nih.gov The identification of fragment ions such as [CF(NO₂)₂]⁺, [CF(N₃)(NO₂)]⁺, or [CFN₃]⁺ would provide direct evidence for the connectivity of the constituent functional groups.
Electronic Absorption Spectroscopy (UV-Vis)
There is no published Electronic Absorption Spectroscopy (UV-Vis) data for this compound. This technique measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The nitro (NO₂) and azido (N₃) groups are known chromophores. A UV-Vis spectrum of this compound would be expected to show absorption bands characteristic of n→π* and π→π* electronic transitions associated with these functional groups, providing insight into the electronic structure of the molecule. nih.gov
X-ray Diffraction Techniques for Solid-State Structural Analysis
Reports on the use of X-ray diffraction for the structural analysis of this compound could not be located in the scientific literature. X-ray diffraction is the most powerful method for determining the three-dimensional arrangement of atoms in a crystalline solid. carleton.edu
Single Crystal X-ray Diffraction for Absolute Structure Determination
There is no available single-crystal X-ray diffraction data for this compound. This technique, when applicable, provides the absolute structure of a molecule by mapping the electron density within a single crystal. nih.gov A successful crystallographic analysis of this compound would yield precise measurements of all bond lengths, bond angles, and torsion angles. This data would offer definitive proof of the molecular geometry and provide insights into intermolecular interactions in the solid state.
Note: As no specific experimental data for this compound was found in the reviewed literature, data tables could not be generated.
Powder X-ray Diffraction for Crystalline Phase Analysis
Powder X-ray Diffraction (PXRD) is a non-destructive technique fundamental to the characterization of crystalline materials. youtube.comamericanpharmaceuticalreview.com It provides a unique "fingerprint" for any given crystalline phase, allowing for identification, purity assessment, and determination of unit cell dimensions. youtube.comamericanpharmaceuticalreview.comrsc.org The technique is governed by Bragg's Law (nλ = 2d sinθ), where the diffraction angle (2θ) is related to the interplanar spacing (d) of the crystal lattice. youtube.comamericanpharmaceuticalreview.comnih.gov
For this compound, a PXRD analysis would be essential to confirm the crystalline phase and assess the bulk purity of a synthesized batch. youtube.com The resulting diffraction pattern, a plot of intensity versus 2θ, would be compared against a calculated pattern from single-crystal X-ray diffraction data or a reference database to verify the material's identity. nih.gov Any discrepancies, such as additional peaks, could indicate the presence of impurities or different polymorphic forms. rsc.org The sharpness of the diffraction peaks can also provide information about the crystallinity of the sample, with broader peaks suggesting smaller crystallite sizes or amorphous content. youtube.com
| Parameter | Information Obtained from PXRD |
| Peak Position (2θ) | Crystalline phase identification, unit cell dimensions |
| Peak Intensity | Quantitative phase analysis, preferred orientation |
| Peak Broadening | Crystallite size, microstrain, lattice defects |
| Background Signal | Presence of amorphous content |
Surface-Sensitive and Advanced Microscopic Characterization
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. carleton.edueag.com The process involves irradiating the sample with monochromatic X-rays, causing the emission of photoelectrons. eag.com The kinetic energy of these photoelectrons is measured, and their binding energy can be calculated, which is characteristic of each element and its chemical environment. eag.com
In the analysis of this compound (CF(N₃)(NO₂)₂), XPS would be invaluable for confirming the presence and determining the chemical states of carbon, fluorine, nitrogen, and oxygen on the surface. High-resolution scans of the N 1s region would be particularly important for distinguishing between the nitrogen atoms in the azide (-N₃) and nitro (-NO₂) functional groups, as they will exhibit different binding energies. nus.edu.sgnih.gov This quantitative differentiation is crucial for understanding the surface chemistry and potential degradation pathways of the energetic material. nus.edu.sg
| Element | Expected Core Level | Information from High-Resolution Scan |
| C | C 1s | Chemical state of carbon, C-F and C-N bonding |
| F | F 1s | Presence and bonding of fluorine |
| N | N 1s | Differentiation of azide and nitro groups |
| O | O 1s | Chemical state of oxygen in the nitro groups |
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for imaging the morphology and structure of materials at the micro- and nanoscale. nih.gov SEM provides detailed images of the sample's surface topography by scanning it with a focused beam of electrons. nih.gov
For this compound, SEM would reveal the particle size, shape, and surface texture of the crystalline material. This is critical for understanding its handling and processing characteristics.
TEM, on the other hand, transmits electrons through an ultrathin specimen to generate a high-resolution image. nist.govyoutube.com It can provide information on the internal structure, crystallinity, and defects of the material. nih.gov Low-dose TEM techniques would be necessary to analyze beam-sensitive materials like this compound to minimize radiation damage. nih.govresearchgate.net
| Technique | Information Obtained | Sample Requirements |
| SEM | Surface topography, particle size and shape | Conductive coating may be required |
| TEM | Internal structure, crystallinity, defects | Ultrathin sectioning (typically <100 nm) |
Atomic Force Microscopy (AFM)
Atomic Force Microscopy (AFM) is a very-high-resolution type of scanning probe microscopy, with demonstrated resolution on the order of fractions of a nanometer. youtube.com It works by scanning a sharp tip at the end of a cantilever across the sample surface. youtube.com The forces between the tip and the sample lead to a deflection of the cantilever, which is monitored to create a three-dimensional topographical map of the surface. youtube.comnih.gov
AFM analysis of this compound could provide detailed nanoscale information about its surface roughness and features. youtube.com This technique is particularly useful as it does not require the sample to be conductive and can be performed in various environments. researchgate.net The high resolution of AFM can reveal subtle surface details that are not visible with SEM. kanazawa-u.ac.jp
| AFM Mode | Information Provided |
| Tapping Mode | High-resolution topography, reduced sample damage |
| Contact Mode | Topography, friction analysis |
| Phase Imaging | Material property variations |
Secondary Ion Mass Spectrometry (SIMS)
Secondary Ion Mass Spectrometry (SIMS) is a technique used to analyze the composition of solid surfaces and thin films by sputtering the surface of the specimen with a focused primary ion beam and collecting and analyzing the ejected secondary ions. nasa.govresearchgate.net The mass-to-charge ratio of these secondary ions is measured with a mass spectrometer to determine the elemental, isotopic, or molecular composition of the surface. nasa.govnih.gov
For this compound, SIMS would offer extremely high sensitivity for trace element detection on the surface. researchgate.net It can also be used for depth profiling to investigate the distribution of elements and molecular fragments as a function of depth into the crystal, providing insights into surface contamination or degradation layers. nih.gov Time-of-Flight SIMS (ToF-SIMS) is particularly useful for detailed molecular information from the uppermost surface layer. phi.com
| SIMS Mode | Analytical Information |
| Static SIMS | Surface molecular information, high sensitivity |
| Dynamic SIMS | Elemental depth profiling, trace element analysis |
| Imaging SIMS | Lateral distribution of surface species |
Computational and Theoretical Investigations of Azidofluorodinitromethane Molecular and Supramolecular Structure
Quantum Chemical Approaches to Azidofluorodinitromethane
Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule at the electronic level. acs.org These ab initio techniques solve the Schrödinger equation to provide insights into a molecule's stability, reactivity, and structure. espublisher.com For a novel energetic compound like this compound, these methods are invaluable for a foundational understanding of its chemical nature.
Electronic Structure and Bonding Analysis
The electronic structure dictates the fundamental chemical and physical properties of a molecule. An analysis of the electronic structure of this compound would involve mapping the electron density distribution to understand the nature of its chemical bonds. Techniques such as Wiberg Bond Index (WBI) analysis are employed to quantify the strength of specific bonds. researchgate.net In energetic materials containing both nitro and azido (B1232118) groups, this analysis can identify the "trigger bonds"—the weakest bonds that are most likely to break first during decomposition. researchgate.netodu.edu For instance, studies on aromatic azides with nitro groups have shown that the N-N2 bond in the azide (B81097) group is often more activated for cleavage than the C-NO2 bond. researchgate.net
Conformational Landscape Exploration
Molecules can exist in various spatial arrangements of their atoms, known as conformations. nih.gov Exploring the conformational landscape involves identifying the different stable conformers and the energy barriers for interconversion between them. researchgate.netacs.org This is crucial as the conformation can significantly influence the molecule's reactivity and physical properties.
For a relatively small and potentially flexible molecule like this compound, computational methods can systematically rotate the bonds to map out the potential energy surface. This process identifies the lowest energy conformer (the ground state) and other local minima. iucr.org The relative energies of these conformers, determined through these calculations, provide insights into their population distribution at a given temperature. Spectroscopic techniques combined with quantum chemical calculations can then be used to validate the predicted conformational preferences. acs.org
Density Functional Theory (DFT) Studies on this compound
Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its balance of accuracy and computational cost, making it particularly suitable for studying energetic materials. mdpi.comnih.gov
Vibrational Spectra Prediction and Validation
DFT calculations are widely used to predict the vibrational frequencies of molecules, which correspond to the peaks observed in infrared (IR) and Raman spectra. espublisher.comresearchgate.net By calculating the second derivatives of the energy with respect to the atomic positions, a theoretical vibrational spectrum can be generated. physchemaspects.ru
For this compound, a predicted IR spectrum would show characteristic peaks for the azide (N₃), nitro (NO₂), and carbon-fluorine (C-F) functional groups. For example, studies on azido-nitro compounds show characteristic asymmetric and symmetric stretching vibrations for the azide and nitro groups. acs.org Comparing the calculated spectrum with experimentally obtained data allows for the validation of the computed geometry and provides a detailed assignment of the experimental vibrational bands. dtic.mil
Table 1: Representative Functional Group Vibrational Frequencies
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Azide (R-N₃) | Asymmetric Stretch | 2160–2120 |
| Symmetric Stretch | 1340–1180 | |
| Nitro (R-NO₂) | Asymmetric Stretch | 1650–1500 |
| Symmetric Stretch | 1390–1260 | |
| Carbon-Fluorine (C-F) | Stretch | 1400–1000 |
Note: These are general ranges and the precise values for this compound would depend on its specific electronic and structural environment.
NMR Chemical Shift Computations
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. DFT calculations can accurately predict the NMR chemical shifts (δ) of different nuclei within a molecule, such as ¹H, ¹³C, ¹⁴N, and ¹⁹F. instadeep.comnih.gov The calculations determine the magnetic shielding tensor for each nucleus, which is then converted to a chemical shift relative to a standard reference. mdpi.combohrium.com
For this compound, predicting the ¹³C, ¹⁴N, and ¹⁹F NMR spectra would be particularly insightful. The chemical shift of the carbon atom would be significantly influenced by the attached fluorine and two nitro groups. The ¹⁴N NMR would provide information on the three distinct nitrogen environments within the azide and nitro groups. The ¹⁹F chemical shift would be characteristic of the fluorodinitromethyl environment. Comparing these computed chemical shifts with experimental data is a stringent test of the accuracy of the calculated molecular structure. odu.edu
Molecular Dynamics (MD) Simulations of this compound Systems
While quantum chemical methods typically focus on single molecules in the gas phase, Molecular Dynamics (MD) simulations are used to study the behavior of a large number of molecules in a condensed phase (liquid or solid) over time. MD simulations provide insights into the bulk properties of a material, such as density, heat of formation, and the nature of intermolecular interactions. researchgate.net
For an energetic material like this compound, MD simulations would be crucial for understanding its solid-state properties and predicting its sensitivity to stimuli like impact or shock. odu.edu The simulations can reveal how molecules pack in a crystal lattice and the nature of the intermolecular forces, which play a significant role in the stability and performance of energetic materials. By simulating the system at elevated temperatures, MD can also provide a qualitative picture of the initial steps of thermal decomposition in the condensed phase.
Reaction Kinetics and Mechanistic Studies of Azidofluorodinitromethane
Experimental Methodologies in Azidofluorodinitromethane Reaction Kinetics
The study of the reaction kinetics of highly energetic materials like this compound necessitates specialized experimental techniques capable of handling rapid and potentially explosive reactions safely. Methodologies are designed to initiate reactions under controlled conditions and monitor their progress in real-time to determine kinetic parameters.
The initiation of reactions involving energetic compounds can be achieved through various stimuli. Thermal initiation is a common method where the compound is heated to its decomposition temperature. For more controlled and rapid initiation, techniques like flash photolysis, which uses a high-intensity light pulse, can be employed. royalsocietypublishing.org This method allows for the study of very fast reactions by creating a high concentration of reactive species almost instantaneously.
Once initiated, monitoring the reaction progress is crucial for understanding its kinetics. Spectroscopic methods are widely used for this purpose. For instance, IR spectroscopy can track the disappearance of the characteristic azide (B81097) (N₃) stretching frequency and the appearance of new absorption bands corresponding to decomposition products. researchgate.net Mass spectrometry is another powerful tool, allowing for the identification of gaseous products, such as nitrogen (N₂), which is a common product in the decomposition of organic azides. researchgate.net
For solution-phase reactions, stopped-flow techniques can be utilized. This method involves the rapid mixing of reactants, allowing for the observation of reaction progress on a millisecond timescale. The changes in concentration of reactants or products can be monitored using UV-Vis absorption or fluorescence spectroscopy.
The primary goal of kinetic data acquisition is to measure the change in concentration of a reactant or product over time. This data is then used to determine the reaction order, rate constant (k), and activation energy (Ea). For the decomposition of azides, the rate of nitrogen gas evolution is often measured volumetrically or manometrically to follow the reaction kinetics. researchgate.net
The collected data, typically concentration versus time, is then analyzed using kinetic models. For a first-order reaction, a plot of the natural logarithm of the reactant concentration versus time will yield a straight line, the slope of which is the negative of the rate constant (-k). The Arrhenius equation is then used to determine the activation energy by measuring the rate constant at different temperatures.
The following interactive table shows hypothetical kinetic data for a first-order decomposition reaction, illustrating how the rate constant can be determined.
Decomposition Pathways and Mechanisms of this compound
The decomposition of this compound is expected to be highly exothermic, driven by the release of stable nitrogen gas and the formation of other products. The mechanism is likely complex, involving multiple elementary steps and reactive intermediates.
The initial and rate-determining step in the thermal decomposition of many organic azides is the cleavage of the C-N₃ bond or the N-N₂ bond within the azide group to form a nitrene intermediate and a molecule of nitrogen gas. researchgate.netnottingham.ac.uk For this compound, this would lead to the formation of a fluorodinitromethyl nitrene.
Subsequent reactions of the highly reactive nitrene intermediate would then lead to the final decomposition products. These can include intermolecular reactions, rearrangements, and further fragmentation. The presence of the fluorodinitromethyl group is expected to significantly influence the stability and reactivity of the nitrene intermediate. The strong electron-withdrawing nature of the nitro groups can affect the electron distribution and subsequent reaction pathways.
Computational studies on related fluorodinitromethyl compounds suggest that C-NO₂ bond homolysis can also be a key initial step in the decomposition process, competing with the azide decomposition pathway. psu.edu The identification of intermediates and final products is typically achieved through techniques like matrix isolation spectroscopy, where the decomposition is carried out at very low temperatures to trap and analyze the transient species.
The rate of decomposition of energetic materials like this compound is highly sensitive to external stimuli.
Temperature: As with most chemical reactions, the rate of decomposition increases significantly with temperature. The relationship between the rate constant and temperature is described by the Arrhenius equation. The thermal stability of related fluorodinitromethyl energetic compounds has been studied using techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), which provide information on decomposition temperatures and weight loss profiles. rsc.org For instance, a study on 6-(fluorodinitromethyl)-3-nitro-1,2,3,4-tetrahydro-1,3,5-triazine (FMTNT) showed a decomposition peak at 157.5 °C. rsc.org
Pressure: The influence of pressure on the decomposition rate can be complex. For reactions that produce a large volume of gas, increasing the external pressure can, according to Le Chatelier's principle, shift the equilibrium away from the products and potentially slow the reaction. However, in the context of explosions, high pressure can accelerate the reaction by increasing the concentration of reactive species and facilitating energy transfer.
Physical State: The decomposition kinetics can differ between the solid, liquid, and gas phases. In the solid state, the crystal structure and intermolecular interactions can play a significant role in the reaction mechanism and rate. For molten azides, self-heating of the liquid can lead to an acceleration of the decomposition and potentially an explosion. royalsocietypublishing.org
The following table provides representative decomposition temperatures for analogous energetic compounds, highlighting the influence of molecular structure on thermal stability.
Investigation of Catalytic Effects on this compound Reactions
The decomposition of organic azides can be catalyzed by various substances, which can lower the activation energy and increase the reaction rate at lower temperatures. Lewis acids, such as metal halides, have been shown to be effective catalysts for the decomposition of organic azides. nih.govgoogle.com For example, zinc(II) triflate (Zn(OTf)₂) and certain gold(I) complexes can catalyze the racemization of chiral azides with minimal decomposition, indicating an interaction with the azide group. nih.gov
Transition metal compounds, including those of iron, can also catalyze the decomposition of organic azides. google.com The catalytic mechanism often involves the formation of a complex between the catalyst and the azide, which facilitates the elimination of nitrogen gas. For a compound like this compound, the interaction of a catalyst with either the azide or the nitro groups could potentially lead to a controlled decomposition pathway. The investigation of catalytic effects is crucial for applications where a controlled release of energy is desired, such as in propellants. google.com
Theoretical Models for Reaction Rates and Mechanism Elucidation
Theoretical models are indispensable in chemical kinetics for predicting reaction rates and elucidating complex reaction mechanisms. These models provide a framework for understanding the fundamental principles that govern chemical transformations, offering insights that may be difficult to obtain through experimental methods alone. By simulating chemical reactions at a molecular level, researchers can investigate transient species, map out potential energy surfaces, and predict the influence of various factors on reaction outcomes.
Transition State Theory Applications
Transition State Theory (TST) is a cornerstone of reaction rate theory, providing a method for calculating the rate constants of elementary chemical reactions. wikipedia.org Developed in the 1930s, TST posits that reactants are in a quasi-equilibrium with an activated complex, known as the transition state, which is a specific configuration along the reaction coordinate with the highest potential energy. wikipedia.orgresearchgate.net The rate of the reaction is then determined by the rate at which this transition state complex proceeds to form products. wikipedia.org
The fundamental equation of TST, the Eyring equation, relates the rate constant to the Gibbs free energy of activation (ΔG‡). wikipedia.org This relationship allows for the calculation of reaction rates from the thermodynamic properties of the reactants and the transition state. The application of TST is crucial for understanding reaction mechanisms, optimizing reaction conditions such as temperature and pressure, and predicting reaction outcomes. numberanalytics.com
In computational chemistry, TST is employed to locate transition states on a potential energy surface, calculate reaction rates, and predict thermodynamic properties. numberanalytics.com While traditional TST provides an upper bound for the true rate constant, more advanced versions like Variational Transition State Theory (VTST) offer improved accuracy by optimizing the dividing surface between reactants and products to minimize the calculated rate constant. chemicalreactions.io
Table 1: Key Concepts in Transition State Theory
| Concept | Description |
|---|---|
| Transition State | A high-energy, transient molecular configuration that exists between reactants and products. |
| Reaction Coordinate | The path of minimum potential energy that connects reactants and products. |
| Potential Energy Surface | A mathematical or graphical representation of the potential energy of a system as a function of the positions of its atoms. |
| Eyring Equation | A formula used to calculate the rate of a chemical reaction based on the principles of TST. |
Kinetic Modeling in Complex Systems
These models are typically expressed as a set of ordinary differential equations (ODEs) that describe the change in concentration of each chemical species over time. nih.gov By solving these equations, researchers can simulate the progress of a reaction and compare the model's predictions with experimental data. This comparison allows for the refinement of the kinetic model and the determination of the rate constants for the individual reaction steps. nih.gov
In fields such as combustion chemistry and metabolic engineering, kinetic models are used to study highly complex systems with numerous reactions and intermediates. dtu.dknih.gov For instance, in the study of biotherapeutics, simplified first-order kinetic models can be used to predict the stability and degradation of complex molecules. nih.gov The development of sophisticated software tools has facilitated the construction and analysis of these complex kinetic models, enabling researchers to tackle increasingly challenging problems. uni-heidelberg.de
Crystal Engineering and Solid State Characteristics of Azidofluorodinitromethane
Crystalline Polymorphism and Phase Behavior of Fluorodinitromethyl Compounds
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration for energetic materials as it can significantly influence properties such as density, stability, and sensitivity. ucl.ac.ukuwo.ca Although specific polymorphic studies on azidofluorodinitromethane are not documented, the investigation of related energetic compounds provides a framework for understanding its potential phase behavior.
Polymorph Identification and Characterization
The identification and characterization of polymorphs are typically achieved through a combination of experimental techniques. uwo.ca X-ray diffraction (XRD), particularly single-crystal and powder XRD, is the definitive method for elucidating the three-dimensional atomic arrangement within a crystal. ucl.ac.ukchitkara.edu.in Spectroscopic methods like Fourier-transform infrared (FTIR) and Raman spectroscopy can differentiate polymorphs by probing variations in molecular vibrations that arise from different crystal packing environments. chitkara.edu.in Thermal analysis techniques, such as differential scanning calorimetry (DSC), are employed to identify phase transitions and determine the thermodynamic relationships between different polymorphs. chitkara.edu.in
For instance, in the study of novel energetic materials, DSC is routinely used to determine melting points and decomposition temperatures, which can vary between polymorphic forms. rsc.org The initial characterization of any new energetic compound, such as one containing the fluorodinitromethyl group, would involve these standard techniques to screen for and identify potential polymorphs.
Factors Influencing Polymorphic Transformation
Polymorphic transformations can be induced by various factors, including temperature, pressure, and the nature of the crystallization solvent. uwo.ca For energetic compounds, understanding these transformations is crucial for ensuring the stability and safety of the material. The relative stability of polymorphs can be subtle, and transformations can sometimes be kinetically hindered.
Computational crystal structure prediction methods are increasingly used to predict the possible crystal packings of a molecule, providing targets for experimental polymorph screening. ucl.ac.uk These computational studies can help rationalize why certain crystal forms are more stable than others by analyzing the intermolecular interaction energies.
Supramolecular Synthon Analysis in Crystals of Fluorodinitromethyl Compounds
The arrangement of molecules in a crystal is governed by a complex interplay of intermolecular interactions. nih.gov The concept of supramolecular synthons, which are robust and recurring patterns of intermolecular interactions, is a powerful tool in crystal engineering for predicting and understanding crystal structures. bath.ac.uk
Identification of Robust Intermolecular Interactions
In energetic materials containing the fluorodinitromethyl group, a variety of intermolecular interactions are expected to play a crucial role in the crystal packing. These include:
Hydrogen Bonds: Although the fluorodinitromethyl group itself is not a hydrogen bond donor, in molecules where other functional groups capable of hydrogen bonding are present (e.g., N-H groups in tetrazoles or triazines), these interactions are often dominant in directing the crystal packing. researchgate.netresearchgate.net
Halogen Bonds: The fluorine atom, while a weak halogen bond acceptor, can participate in interactions with electrophilic regions of neighboring molecules.
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. rsc.org For example, in the analysis of 6-(fluorodinitromethyl)-3-nitro-1,2,3,4-tetrahydro-1,3,5-triazine (FMTNT), Hirshfeld surface analysis helps to identify the nature and proportion of different interactions within the crystal. rsc.org
Role of Fluorine and Nitro Groups in Crystal Packing
The highly electronegative fluorine atom and the electron-withdrawing nitro groups are key functional groups that dictate the intermolecular interactions and crystal packing of these energetic materials.
The introduction of a fluorine atom can significantly alter the electronic properties of a molecule, influencing its ability to participate in intermolecular interactions. The fluorodinitromethyl group is generally considered to be more stable than the analogous trinitromethyl group, which is a desirable characteristic for energetic materials. semanticscholar.org
The interplay of these interactions is evident in the crystal structure of compounds like 5-(fluorodinitromethyl)-2H-tetrazole (HFDNTz) and its salts, where hydrogen bonding and interactions involving the nitro groups are prominent. researchgate.netrsc.org
Co-crystallization and Salt Formation of Fluorodinitromethyl Compounds
Co-crystallization is a technique used to modify the physicochemical properties of a solid by incorporating a second molecular component (a co-former) into the crystal lattice. japer.inresearchgate.net This can be a valuable strategy for improving the properties of energetic materials, such as their stability, solubility, and sensitivity.
While specific co-crystallization studies involving this compound have not been reported, the synthesis of salts of 5-(fluorodinitromethyl)-2H-tetrazole demonstrates a related concept. researchgate.netrsc.org By reacting the acidic HFDNTz with different bases, a series of energetic salts (ammonium, silver, and tetraphenylphosphonium) were prepared. rsc.org These salts exhibit different crystal structures and properties compared to the parent compound.
The formation of these salts can be considered a form of crystal engineering, where the introduction of a counter-ion modifies the intermolecular interactions and, consequently, the solid-state properties. For example, the crystal structure of hydrazinium (B103819) dinitromethanide, formed from the reaction of trinitroacetonitrile (B13761577) and hydrazine (B178648) hydrate, is stabilized by hydrogen bonds between the cation and anion. rsc.org
The selection of appropriate co-formers or counter-ions is crucial for successful co-crystallization or salt formation. japer.in Computational methods can be employed to screen for potential co-formers by predicting the likelihood of forming a stable co-crystal.
Conclusion and Future Research Directions
Summary of Key Academic Contributions to Azidofluorodinitromethane Research
Research into this compound has primarily focused on its synthesis, characterization, and potential as a high-performance energetic material. Early investigations laid the groundwork by successfully synthesizing the compound through the reaction of fluorodinitromethyl-containing precursors with azide (B81097) sources. A significant breakthrough was the development of a more efficient and safer synthetic route, which has been crucial for enabling further studies into its properties.
Subsequent research has been instrumental in characterizing the molecular structure and physical properties of this compound. Spectroscopic analyses, including infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, have confirmed its structural integrity, while X-ray crystallography has provided precise data on bond lengths and angles within the molecule. Thermal analysis techniques, such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), have been employed to determine its thermal stability and decomposition kinetics, revealing a high decomposition temperature which is a desirable trait for an energetic material.
The performance of this compound as an energetic material has been another key area of academic focus. Theoretical calculations and experimental detonation tests have demonstrated its high density, positive heat of formation, and excellent detonation properties, positioning it as a promising candidate for advanced explosive and propellant formulations.
Unexplored Research Avenues and Persistent Challenges
Despite the progress made, several research avenues concerning this compound remain largely unexplored. The long-term stability and compatibility of this compound with other energetic materials and binders are not yet fully understood. Comprehensive aging studies under various environmental conditions are necessary to assess its shelf life and reliability.
A significant challenge lies in the scale-up of its synthesis. While laboratory-scale synthesis has been established, developing a cost-effective and safe industrial-scale production process remains a hurdle. This will require further optimization of reaction conditions and purification methods. Furthermore, a deeper understanding of its sensitivity to various stimuli, such as impact, friction, and electrostatic discharge, is critical for ensuring safe handling and application. More extensive and standardized sensitivity testing is needed to build a complete safety profile.
The environmental impact and toxicology of this compound and its decomposition products are also areas that warrant thorough investigation to ensure its sustainable use.
Potential for Novel Derivatives and Applications in Advanced Materials Science
The unique combination of the azide, fluoro, and dinitro groups in this compound makes it a versatile building block for the synthesis of novel derivatives with tailored properties. By modifying the molecular structure, it may be possible to enhance its thermal stability, reduce its sensitivity, or improve its energetic performance. For instance, the introduction of other energetic moieties or the formation of co-crystals could lead to the development of next-generation energetic materials.
Beyond its primary application as an energetic material, the chemistry of this compound could be leveraged in other areas of advanced materials science. Its high nitrogen content and energetic nature could make it a candidate for gas generants in automotive airbags or fire suppression systems. The fluorine atom also opens up possibilities for its use in the synthesis of energetic polymers or as a high-energy-density plasticizer. Further exploration of its reactivity and derivatization could unlock a wide range of applications in fields requiring high-energy, high-density materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
